molecular formula C17H15D6ClN2S B602522 Promethazine-d6 Hydrochloride CAS No. 1189947-02-1

Promethazine-d6 Hydrochloride

Katalognummer: B602522
CAS-Nummer: 1189947-02-1
Molekulargewicht: 326.92
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Promethazine-d6 Hydrochloride is a deuterated analog of promethazine hydrochloride, a first-generation antihistamine and phenothiazine derivative. It is primarily used as an internal standard in analytical chemistry, particularly in high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) methods, to ensure accurate quantification of promethazine and its metabolites in biological matrices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Promethazine-d6 Hydrochloride involves the incorporation of deuterium atoms into the Promethazine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Promethazine-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Mass Spectrometry Applications

Promethazine-d6 hydrochloride serves as an internal standard in mass spectrometry, facilitating the quantification of promethazine and its metabolites in biological samples. A study demonstrated the use of tandem mass spectrometry to determine promethazine levels in spiked muscle, liver, and kidney samples. The limits of detection for promethazine were found to be as low as 0.05 μg/kg, showcasing the method's sensitivity and reliability for pharmacokinetic studies .

Spectrophotometric Methods

In addition to mass spectrometry, promethazine hydrochloride is analyzed using UV-visible spectrophotometry. A novel method was developed that utilizes oxidative coupling reactions to quantify promethazine in pharmaceutical formulations. This method achieved recovery rates between 99.88% and 100.34%, indicating its efficacy for routine quality control in pharmaceutical applications .

Toxicology Studies

This compound has been employed in toxicological assessments to evaluate the safety profile of promethazine hydrochloride itself. Research conducted by the National Toxicology Program involved administering varying doses of promethazine hydrochloride to F344/N rats over extended periods. The findings indicated no significant carcinogenic activity; however, some doses resulted in decreased body weights and clinical signs such as tremors and decreased activity . This highlights the importance of understanding both therapeutic and adverse effects through rigorous toxicological testing.

Clinical Research

Pharmacological Investigations

Promethazine hydrochloride is widely recognized for its antihistaminic, antiemetic, and sedative properties. Clinical studies have explored its effectiveness in managing allergic reactions, nausea associated with chemotherapy, and postoperative sedation . The deuterated form allows researchers to track its pharmacokinetics more accurately, providing insights into dosing regimens and potential interactions with other medications.

Case Studies

A notable case study involved the use of promethazine hydrochloride for treating nausea and vomiting during pregnancy. In a randomized controlled trial comparing intravenous promethazine to metoclopramide, both drugs showed similar efficacy; however, adverse effects were more pronounced with promethazine . This case illustrates the need for careful consideration of side effects when prescribing medications for sensitive populations.

Summary of Findings

The following table summarizes key findings from various studies involving this compound:

Study Type Application Findings
Analytical ChemistryMass SpectrometryLOD: 0.05 μg/kg; high sensitivity for biological samples
Analytical ChemistryUV-Visible SpectrophotometryRecovery rates: 99.88% - 100.34%; effective for quality control
ToxicologyLong-term Safety StudiesNo carcinogenic activity; adverse effects noted at high doses
Clinical ResearchNausea ManagementComparable efficacy with metoclopramide; more side effects noted

Wirkmechanismus

Promethazine-d6 Hydrochloride exerts its effects by antagonizing various receptors, including:

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Chemical Formula : C₁₇H₁₄D₆N₂S·HCl
  • Molecular Weight : 326.92 g/mol
  • CAS Number : 1189947-02-1
  • Purity : ≥98% chemical purity, ≥99.5% isotopic purity .
  • Storage : Stable at +4°C; stock solutions are stored at −22°C for long-term preservation .

Deuterium atoms are incorporated into the N,N-dimethyl groups of the molecule, which minimizes isotopic interference during mass spectrometric analysis while retaining chemical behavior similar to non-deuterated promethazine .

Structural and Functional Analogues

Table 1: Comparison with Non-Deuterated Analogues

Compound Promethazine-d6 HCl Promethazine HCl Promethazine Sulfoxide (PMZSO) Monodesmethyl-Promethazine HCl
Structure N,N-dimethyl-d6 labeled N,N-dimethyl Sulfoxide metabolite N-demethylated metabolite
CAS Number 1189947-02-1 58-33-3 7640-51-9 Not specified
Purity 98% chemical, 99.5% isotopic 99.5% 96% 97%
Role in Analysis Internal standard Target analyte Major metabolite Minor metabolite
Key Application Quantification via MS/MS Therapeutic drug monitoring Metabolic profiling Metabolic profiling

Key Insights :

  • Promethazine-d6 HCl is isotopically distinct but chemically analogous to promethazine HCl, enabling precise MS-based quantification without chromatographic separation .
  • PMZSO and Monodesmethyl-Promethazine are oxidative and N-demethylated metabolites, respectively, with lower purity standards (96–97%) compared to promethazine-d6 .

Comparison with Deuterated Pharmaceuticals

Table 2: Deuterated Antihistamines and Phenothiazines

Compound Promethazine-d6 HCl Promazine-d6 HCl Alimemazine-d6 Maleate Chlorprothixene-d6 HCl
CAS Number 1189947-02-1 1246912-04-8 Not specified 469c938 (Chlorprothixene-d6)
Deuteration Site N,N-dimethyl groups N,N-dimethyl groups Not specified Not specified
Molecular Weight 326.92 338.3 (estimated) Not specified Not specified
Primary Use MS internal standard MS internal standard Research reference standard Research reference standard

Key Insights :

  • Promazine-d6 HCl (CAS 1246912-04-8) shares structural similarity with promethazine-d6 but lacks the methyl group on the propylamine side chain, altering its receptor binding affinity .
  • Chlorprothixene-d6 HCl, a thioxanthene derivative, is structurally distinct but serves a similar role as a deuterated internal standard in neuropharmacology research .

Analytical Performance Comparison

Table 3: Analytical Parameters in HPLC-MS/MS

Parameter Promethazine-d6 HCl Promethazine HCl PMZSO
Retention Time (min) 6.2 6.2 5.8
Ion Transition (m/z) 326 → 198 320 → 86 336 → 198
LOD (ng/mL) 0.0025 0.0025 0.005

Key Insights :

  • Promethazine-d6 HCl and promethazine HCl exhibit identical retention times, ensuring co-elution and minimizing matrix effects in MS detection .
  • The limit of detection (LOD) for promethazine-d6 HCl matches that of promethazine HCl, underscoring its reliability as an internal standard .

Research and Regulatory Considerations

  • Regulatory Status: Non-deuterated promethazine HCl is an FDA-approved drug (Rx) for allergies and nausea, while promethazine-d6 HCl is exclusively used in research and forensic toxicology .
  • Synthesis: Promethazine-d6 HCl is synthesized via deuteration of the dimethylamino group, preserving pharmacological inertness while enhancing analytical utility .

Biologische Aktivität

Promethazine-d6 hydrochloride is a deuterated derivative of promethazine, a first-generation antihistamine primarily used for its sedative, antiemetic, and antihistaminic properties. This article examines the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

This compound has the molecular formula C17H21ClN2SC_{17}H_{21}ClN_2S and is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification allows for enhanced tracking in biological studies due to its distinct mass.

Promethazine acts primarily as an antagonist at the histamine H1 receptor, but it also interacts with several other neurotransmitter systems:

  • H1 Receptor Antagonism : Prevents the action of histamine, reducing allergic responses and symptoms such as itching and swelling.
  • Dopamine Receptor Antagonism : Exhibits antidopaminergic properties which contribute to its antiemetic effects.
  • Muscarinic Receptor Antagonism : Provides additional sedative effects by blocking cholinergic signaling.
  • NMDA Receptor Antagonism : Recent studies indicate that promethazine also acts as a non-competitive antagonist at NMDA receptors, which may contribute to its sedative properties and potential analgesic effects .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with its parent compound:

  • Bioavailability : Approximately 25% after oral administration due to extensive first-pass metabolism. Intravenous administration shows higher bioavailability.
  • Volume of Distribution : Approximately 970 L, indicating extensive distribution into body tissues.
  • Protein Binding : Highly bound to plasma proteins (approximately 93%), predominantly albumin.
  • Metabolism : Primarily metabolized in the liver to promethazine sulfoxide and desmethylpromethazine via cytochrome P450 enzymes, particularly CYP2D6.
  • Half-Life : Ranges from 10 to 19 hours, allowing for sustained effects post-administration .

Antihistaminic Activity

This compound effectively reduces allergic reactions by blocking H1 receptors. Its efficacy in treating conditions like allergic rhinitis and urticaria has been well documented.

Sedative Effects

The compound is widely recognized for its sedative properties, making it useful in managing anxiety and sleep disorders. The sedative effects are attributed to H1 receptor blockade in the central nervous system (CNS) and NMDA receptor antagonism .

Anti-emetic Activity

Promethazine-d6 is effective in preventing nausea and vomiting associated with motion sickness and postoperative conditions. This activity is primarily due to its action on the medullary vomiting center through H1 receptor antagonism .

Case Studies

  • Sedation in Pediatric Patients :
    A study involving children undergoing outpatient procedures demonstrated that promethazine significantly reduced preoperative anxiety and provided effective sedation without severe adverse effects .
  • Management of Allergic Reactions :
    Clinical trials have shown that promethazine is effective in treating acute allergic reactions, providing rapid relief from symptoms such as pruritus and swelling when administered intravenously or intramuscularly .
  • Pharmacokinetic Studies in Animals :
    Research utilizing promethazine-d6 as a tracer in swine revealed that both promethazine and its metabolites remain detectable in plasma and tissues long after administration, indicating prolonged biological activity. This finding supports its potential use in veterinary medicine .

Data Summary

PropertyValue
Molecular FormulaC17H21ClN2SC_{17}H_{21}ClN_2S
Bioavailability~25% (oral), higher IV
Volume of Distribution~970 L
Protein Binding~93%
Half-Life10-19 hours
Major MetabolitesPromethazine Sulfoxide

Q & A

Q. Basic: What are the recommended handling and storage protocols for Promethazine-d6 Hydrochloride in laboratory settings?

Answer:
this compound requires strict handling precautions due to its potential toxicity. Key protocols include:

  • Hand Protection : Use nitrile rubber gloves compliant with EC Directive 89/686/EEC and EN374 standards to prevent skin contact .
  • Respiratory Protection : In normal use, ventilation is sufficient, but independent air-supplied respirators are advised for prolonged exposure .
  • Storage : Store in a tightly sealed container within a well-ventilated, locked area to prevent contamination and degradation .
  • Environmental Controls : Avoid discharge into water systems; collect spills using airtight containers and follow approved waste disposal protocols .

Q. Basic: What are the key physicochemical properties of this compound relevant to its stability in experimental conditions?

Answer:
Critical properties impacting stability include:

  • Melting Point : 220–232°C, indicating thermal stability under standard lab conditions .
  • Solubility : Miscible with chloroform and methanol, but limited water solubility (data varies by polymorphic form) .
  • Hygroscopicity : No explicit data, but storage in desiccated environments is recommended to avoid hydration-induced structural changes .

Q. Advanced: How can researchers resolve discrepancies in polymorphic forms of this compound observed during crystallization?

Answer:
Polymorphic intergrowths or disordered domains require rigorous characterization:

  • X-Ray Diffraction (XRD) : Single-crystal XRD can distinguish between forms based on unit cell parameters and molecular packing .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting point variations (e.g., 220°C vs. 221°C) between polymorphs .
  • Slurry Experiments : Solvent-mediated transformations under controlled conditions (e.g., ethanol/water mixtures) can isolate dominant polymorphs .
  • Energy Calculations : Compare lattice energies to determine thermodynamic stability of observed forms .

Q. Advanced: What methodologies are recommended for quantifying this compound in complex matrices while minimizing interference from degradation products?

Answer:
Analytical strategies include:

  • Column Chromatography : Separate intact Promethazine-d6 from degradation products (e.g., phenothiazine derivatives) using reverse-phase C18 columns .
  • Ultraviolet-Visible (UV-Vis) Spectrophotometry : Quantify at λmax ~254 nm, validated against USP standards for linearity (R² ≥0.999) .
  • Infrared (IR) Spectroscopy : Confirm structural integrity by comparing deuterated C-D stretches (2100–2200 cm⁻¹) to non-deuterated analogs .
  • High-Performance Liquid Chromatography (HPLC) : Use mobile phases like phosphate-methanol (70:30) with UV detection at 207 nm for high specificity .

Q. Advanced: What synthetic routes are documented for the deuteration of Promethazine Hydrochloride to produce this compound, and how can isotopic purity be ensured?

Answer:
Deuteration typically involves isotopic exchange or labeled precursor synthesis:

  • Isotopic Exchange : React non-deuterated Promethazine with D₂O under acidic catalysis, followed by HCl salt formation .
  • Precursor Synthesis : Use deuterated dimethylamine (CD₃)₂NH in the alkylation step of phenothiazine intermediates .
  • Purity Assurance :
    • Mass Spectrometry (MS) : Confirm deuteration efficiency (≥98% D6) via molecular ion peaks (M+6) .
    • Nuclear Magnetic Resonance (NMR) : Validate absence of proton signals in deuterated positions (e.g., C-D groups at δ 2.1–2.5 ppm) .
    • Chromatographic Purity : Use HPLC with evaporative light scattering detection (ELSD) to isolate isotopic impurities .

Q. Advanced: How do environmental factors (e.g., humidity, light) influence the degradation kinetics of this compound, and what mitigation strategies are effective?

Answer:
Degradation pathways and mitigation:

  • Photodegradation : UV light induces radical formation; store in amber glassware and limit exposure to <200 lux .
  • Hydrolytic Degradation : Aqueous solutions at pH >7 accelerate hydrolysis; use buffered solvents (pH 4–6) for long-term stability .
  • Oxidation : Antioxidants like ascorbic acid (0.1% w/v) reduce peroxide formation in formulations .
  • Accelerated Stability Testing : Conduct ICH Q1A-compliant studies at 40°C/75% RH to model shelf-life and identify degradation products .

Eigenschaften

IUPAC Name

1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPDBLUZJRXNNZ-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189947-02-1
Record name 1189947-02-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.